N-(3-chlorophenyl)-12-(5-chlorothiophen-2-yl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,12-tetraene-5-carboxamide
Description
This compound features a complex tricyclic framework integrating a chlorophenyl group, a 5-chlorothiophen-2-yl moiety, and a carboxamide functional group. While direct structural or synthetic data for this compound are absent in the provided evidence, tools like SHELX—a crystallographic refinement suite—are critical for resolving such intricate structures . The compound’s hybrid heterocyclic architecture implies possible applications in medicinal chemistry or agrochemical development, though empirical studies are needed to confirm these hypotheses.
Properties
IUPAC Name |
N-(3-chlorophenyl)-12-(5-chlorothiophen-2-yl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N4O2S3/c1-9-15-18(31-16(9)17(27)23-11-4-2-3-10(21)7-11)24-20-26(19(15)28)25-12(8-29-20)13-5-6-14(22)30-13/h2-7H,8H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPREHLCYICXHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3C(=N2)SCC(=N3)C4=CC=C(S4)Cl)C(=O)NC5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-12-(5-chlorothiophen-2-yl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,12-tetraene-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and enzyme inhibition activities.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C16H12Cl2N4O3S3
- Molecular Weight : 475.4 g/mol
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance:
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Candida albicans | 10 | 50 |
These results suggest that the compound possesses effective antimicrobial properties against both bacterial and fungal strains.
2. Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory activity against firefly luciferase:
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Firefly luciferase | 38% at 10 µM | Not specified |
This suggests that the compound may interfere with bioluminescence pathways and could be further explored for applications in bioluminescent assays or as a biochemical tool.
Case Studies and Research Findings
A notable study investigated the synthesis and biological evaluation of various derivatives of this compound class. The findings revealed that modifications to the chlorophenyl and thiophenyl groups significantly affected antimicrobial potency and enzyme inhibition.
Synthesis Methodology
The synthesis typically involves a multi-step process including:
- Formation of intermediate compounds through condensation reactions.
- Purification via crystallization techniques.
- Characterization using spectroscopic methods such as NMR and mass spectrometry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Similarity Assessment Criteria
Compound similarity is evaluated through structural alignment, physicochemical properties (e.g., logP, molecular weight), and pharmacophore features . Below, the target compound is compared to analogous structures from agrochemical and pharmaceutical contexts (Table 1).
Table 1: Structural and Functional Comparison
Structural and Functional Analysis
- Triazatricyclo Framework vs. The dithia groups may improve redox stability, whereas Furilazole’s dichloroacetyl group is tailored for herbicide protection .
- Chlorophenyl/Chlorothiophene vs. Dichlorobenzoic Acid (Chloramben): The dual chloro-substituted aromatic systems in the target compound likely increase lipophilicity (higher logP) compared to Chloramben’s polar carboxylic acid group, which favors herbicide activity through soil mobility .
- Carboxamide Functional Group: This moiety, absent in the compared compounds, could facilitate hydrogen-bonding interactions with biological targets, a feature leveraged in kinase inhibitors or protease modulators.
Research Findings and Implications
Methodological Considerations
Virtual screening protocols emphasize structural similarity to predict bioactivity . However, the target compound’s unique triazatricyclo core and dual sulfur atoms place it in a distinct chemical space compared to conventional agrochemicals (e.g., Furilazole, Chloramben).
Hypothetical Advantages and Challenges
- Advantages: The tricyclic system may confer metabolic stability, while the carboxamide group offers tunability for optimizing solubility or target affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
